molecular formula C23H21NO B14350756 N-(4,4-Diphenylbut-3-en-1-yl)benzamide CAS No. 95319-30-5

N-(4,4-Diphenylbut-3-en-1-yl)benzamide

Cat. No.: B14350756
CAS No.: 95319-30-5
M. Wt: 327.4 g/mol
InChI Key: KQKZGTRQYRNHFF-UHFFFAOYSA-N
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Description

N-(4,4-Diphenylbut-3-en-1-yl)benzamide is a benzamide derivative characterized by a benzamide group attached to a 4,4-diphenylbut-3-en-1-yl chain. This structure combines an aromatic benzamide core with a substituted alkenyl side chain bearing two phenyl groups at the C4 position. The presence of the diphenylbutenyl moiety introduces steric bulk and π-system conjugation, which may influence physical properties like solubility, melting point, and reactivity compared to simpler benzamide analogs.

Properties

CAS No.

95319-30-5

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4,4-diphenylbut-3-enyl)benzamide

InChI

InChI=1S/C23H21NO/c25-23(21-15-8-3-9-16-21)24-18-10-17-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-9,11-17H,10,18H2,(H,24,25)

InChI Key

KQKZGTRQYRNHFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of 4,4-diphenyl-3-buten-2-one via a Grignard reaction. This involves reacting ethyl acetoacetate with phenylmagnesium bromide to form the intermediate 4,4-diphenyl-3-buten-2-one . The next step involves the conversion of this intermediate to the desired benzamide compound through a series of reactions, including the formation of the corresponding amine and subsequent acylation with benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Diphenylbut-3-en-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,4-Diphenylbut-3-en-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name N-Substituent Key Functional Groups Notable Features
This compound 4,4-Diphenylbut-3-en-1-yl Benzamide, alkene, diphenyl groups High steric bulk; potential π-π interactions
N-Phenylbenzamide derivatives (4a–4j) Aryl (e.g., phenyl, nitrophenyl) Imidazole, dicyano groups Planar aromatic systems; high melting points (237–294°C)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Hydroxy, dimethyl, methylbenzamide N,O-bidentate directing group for metal catalysis
CTPB and CTB Chloro-trifluoromethylphenyl Trifluoromethyl, ethoxy, pentadecyl HAT modulators; cell-permeable alkyl chains

Key Observations:

  • Substituent Effects on Physical Properties: N-Aryl benzamides (e.g., compounds 4a–4j in ) exhibit high melting points (237–294°C) due to strong π-π stacking and hydrogen bonding.
  • Functional Group Utility : highlights the role of hydroxy and dimethyl groups in enabling metal coordination. The target compound lacks such directing groups but contains an alkene, which could participate in cycloaddition or oxidation reactions.
  • Biological Relevance : Compounds like CTPB and CTB () demonstrate that long alkyl chains (e.g., pentadecyl) enhance cell permeability, while electron-withdrawing groups (e.g., trifluoromethyl) modulate enzyme interactions. The diphenylbutenyl group in the target compound may similarly influence lipophilicity and target binding, though specific activity data are unavailable.

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